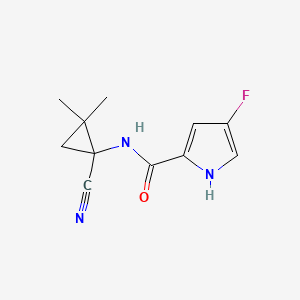
N-(1-cyano-2,2-dimethylcyclopropyl)-4-fluoro-1H-pyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyano-2,2-dimethylcyclopropyl)-4-fluoro-1H-pyrrole-2-carboxamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its immunosuppressive properties. It was initially developed as a treatment for autoimmune diseases, such as rheumatoid arthritis and psoriasis. However, its potential applications have expanded to include organ transplantation, inflammatory bowel disease, and multiple sclerosis.
作用机制
N-(1-cyano-2,2-dimethylcyclopropyl)-4-fluoro-1H-pyrrole-2-carboxamide selectively inhibits JAK3, which is primarily expressed in immune cells. By inhibiting JAK3, this compound can block the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. These cytokines are involved in the activation and proliferation of T cells, B cells, and natural killer cells. By inhibiting their signaling, this compound can prevent the immune system from attacking the body's own tissues.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and prevent immune cell activation in various animal models and human clinical trials. It has also been found to improve symptoms and disease activity in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease. However, this compound can also increase the risk of infections and may have other side effects, such as anemia and thrombocytopenia.
实验室实验的优点和局限性
N-(1-cyano-2,2-dimethylcyclopropyl)-4-fluoro-1H-pyrrole-2-carboxamide is a potent and selective inhibitor of JAK3, making it a valuable tool for studying the role of JAK3 in immune cell signaling and function. It can be used in vitro and in vivo to investigate the effects of JAK3 inhibition on immune cell activation, cytokine signaling, and inflammation. However, this compound may have off-target effects on other JAK family members, and its use in animal models and human clinical trials may be limited by its potential side effects and toxicity.
未来方向
There are several potential future directions for research on N-(1-cyano-2,2-dimethylcyclopropyl)-4-fluoro-1H-pyrrole-2-carboxamide. One area of interest is the development of more selective JAK3 inhibitors that can reduce the risk of side effects and toxicity. Another area of interest is the investigation of this compound in combination with other immunosuppressive drugs, such as calcineurin inhibitors and mTOR inhibitors, to improve transplant outcomes. Finally, this compound may have potential applications in the treatment of other autoimmune diseases, such as multiple sclerosis, lupus, and type 1 diabetes.
合成方法
N-(1-cyano-2,2-dimethylcyclopropyl)-4-fluoro-1H-pyrrole-2-carboxamide is synthesized using a multi-step process that involves several chemical reactions. The starting material for the synthesis is 2,2-dimethylcyclopropanecarboxylic acid, which undergoes a series of transformations to yield the final product. The key steps in the synthesis include the formation of a cyano group, the introduction of a fluorine atom, and the incorporation of a pyrrole ring.
科学研究应用
N-(1-cyano-2,2-dimethylcyclopropyl)-4-fluoro-1H-pyrrole-2-carboxamide has been extensively studied for its immunosuppressive properties. It works by inhibiting a protein called Janus kinase (JAK), which is involved in the signaling pathways of various cytokines and growth factors. By inhibiting JAK, this compound can reduce inflammation and prevent the activation of immune cells. This makes it a promising drug candidate for the treatment of autoimmune diseases and transplant rejection.
属性
IUPAC Name |
N-(1-cyano-2,2-dimethylcyclopropyl)-4-fluoro-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O/c1-10(2)5-11(10,6-13)15-9(16)8-3-7(12)4-14-8/h3-4,14H,5H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMAGWNMNVSRHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(C#N)NC(=O)C2=CC(=CN2)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

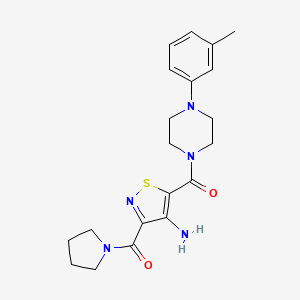
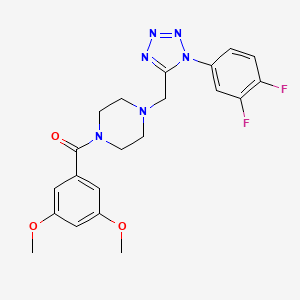
![2-methoxy-6-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B2389025.png)
![Ethyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2389026.png)
![5-Fluoro-4-[4-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperazin-1-yl]-6-phenylpyrimidine](/img/structure/B2389029.png)
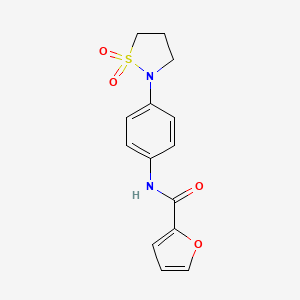
![5-(2-fluorobenzyl)-8-methoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2389031.png)
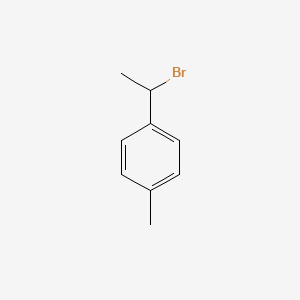
![tert-Butyl 4-[(2,6-difluorophenyl)carbonyl]piperidine-1-carboxylate](/img/structure/B2389033.png)

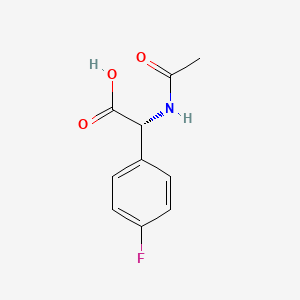

![Ethyl 1-{1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl}piperidine-3-carboxylate](/img/structure/B2389038.png)
![ethyl 4-[({[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2389044.png)